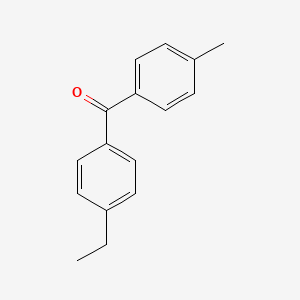

(4-Ethylphenyl)(4-methylphenyl)methanone

説明

(4-Ethylphenyl)(4-methylphenyl)methanone is a diaryl ketone with two substituted aromatic rings: a 4-ethylphenyl group and a 4-methylphenyl group. This compound belongs to the benzophenone family, where the ketone functional group bridges two aryl moieties. The ethyl and methyl substituents at the para positions influence its electronic, steric, and physicochemical properties.

特性

CAS番号 |

64357-46-6 |

|---|---|

分子式 |

C16H16O |

分子量 |

224.30 g/mol |

IUPAC名 |

(4-ethylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |

InChIキー |

VZUYIGUVLGEBNC-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction yields (4-Ethylphenyl)(4-methylphenyl)methanone as the primary product after purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (4-Ethylphenyl)(4-methylphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .

化学反応の分析

Types of Reactions

(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: 4-Ethylbenzoic acid and 4-methylbenzoic acid.

Reduction: (4-Ethylphenyl)(4-methylphenyl)methanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

科学的研究の応用

(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

類似化合物との比較

Structural Analogues and Substitution Effects

The following diaryl ketones share structural similarities with the target compound, differing primarily in substituent type, position, or additional functional groups:

Physicochemical Properties

- Electron-Donating Effects : The 4-ethyl and 4-methyl groups are electron-donating via inductive (+I) effects, increasing electron density on the aromatic rings. This contrasts with electron-withdrawing groups (e.g., -Cl, -CF₃), which reduce reactivity in electrophilic substitution .

- logP and Solubility: Compared to (4-methoxyphenyl)(4-methylphenyl)methanone (logP = 3.82), the target compound likely has a higher logP due to the hydrophobic ethyl group, reducing aqueous solubility .

- Crystal Packing: Substituents influence dihedral angles between aromatic rings. For example, (4-methoxyphenyl)(2-methylphenyl)methanone exhibits a dihedral angle of 56.34° between rings, affecting solid-state interactions .

生物活性

(4-Ethylphenyl)(4-methylphenyl)methanone, also known as benzophenone derivatives, is a compound of interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

Chemical Structure and Properties

The structure of (4-Ethylphenyl)(4-methylphenyl)methanone can be represented as follows:

This compound features two aromatic rings, which are often associated with various biological activities.

Antioxidant Activity

Research has demonstrated that benzophenone derivatives exhibit significant antioxidant properties. A study reported that certain derivatives showed DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant. The antioxidant activity was attributed to the ability of these compounds to donate hydrogen atoms, effectively neutralizing free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| (4-Ethylphenyl)(4-methylphenyl)methanone | 62.5 | |

| Ascorbic Acid | 58.0 | |

| Other Benzophenone Derivatives | Varies |

Anticancer Activity

The anticancer potential of (4-Ethylphenyl)(4-methylphenyl)methanone has been explored in various studies. For instance, a study utilizing MTT assays indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve the disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study: MTT Assay Results

- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)

- IC50 Values :

- U-87: 45 µM

- MDA-MB-231: 55 µM

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, (4-Ethylphenyl)(4-methylphenyl)methanone has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of functional groups in the molecule enhances its interaction with microbial membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

The biological activity of (4-Ethylphenyl)(4-methylphenyl)methanone can be attributed to several mechanisms:

- Antioxidant Mechanism : Hydrogen atom donation neutralizes free radicals.

- Anticancer Mechanism : Inhibition of tubulin polymerization disrupts mitotic processes.

- Antimicrobial Mechanism : Alteration of microbial membrane integrity leads to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。